2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cross-coupling Regioselectivity Pyridine reactivity

Researchers requiring regioselective Suzuki coupling at the C6 position of a pyridine often face batch failure from generic 5-bromo analogs. This 6-bromo isomer ensures ortho-to-N reactivity, avoiding low catalytic turnover and downstream purification challenges. - Enables mild Pd-coupling while the -C(CF₃)₂OH group mimics a carboxylic acid pharmacophore. - The large C-Br vs C-Cl reactivity gap permits orthogonal diversification for DEL synthesis. - Predicted pKa of 7.88 optimizes H-bond strength and logP, replacing less drug-like acid motifs.

Molecular Formula C8H4BrF6NO
Molecular Weight 324.02 g/mol
Cat. No. B12966070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Molecular FormulaC8H4BrF6NO
Molecular Weight324.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(C(F)(F)F)(C(F)(F)F)O)Br
InChIInChI=1S/C8H4BrF6NO/c9-5-2-1-4(3-16-5)6(17,7(10,11)12)8(13,14)15/h1-3,17H
InChIKeyYOQCKYHUJUCSCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol – Building Block Overview


2-(6-Bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 1446407-06-2, MF C₈H₄BrF₆NO, MW 324.02) is a bifunctional pyridine building block that combines a 6-bromo substituent with a strongly electron-withdrawing, hydrogen-bond-donor hexafluoroisopropanol group at the 3-position . It serves as a key intermediate in medicinal chemistry and agrochemical synthesis, enabling diversification via Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann cross-coupling at the bromine site while the bis(trifluoromethyl)carbinol moiety modulates physicochemical properties, metabolic stability, and target engagement [1].

Why This Building Block Cannot Be Freely Substituted


The 6-bromo regioisomer (CAS 1446407-06-2) differs fundamentally from its 5-bromo analog (CAS 1404367-27-6) because the bromine at the C6 position is ortho to the pyridine nitrogen, which significantly alters its electronic character and cross-coupling reactivity . Additionally, replacing the hexafluoroisopropanol group with a non-fluorinated hydroxymethyl analogue (e.g., 6-bromo-3-pyridinemethanol) eliminates the strong hydrogen-bond-donor capacity, the enhanced lipophilicity, and the metabolic shielding conferred by the –C(CF₃)₂OH moiety . These differences directly affect reaction yields, downstream functionalization selectivity, and the drug-likeness of final molecules; generic substitution risks batch failure, lower catalytic turnover, or compromised biological activity.

Comparator-Driven Differentiation Evidence


Regioisomeric Bromine Position and Cross-Coupling Reactivity

The target compound bears bromine at the C6 position (ortho to pyridine nitrogen), whereas the closest regioisomer, 2-(5-bromopyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 1404367-27-6), places bromine at the C5 meta position . In Pd-catalyzed cross-couplings, 2-halopyridines (ortho to N) are substantially more reactive than 3- or 4-halopyridines because the nitrogen lone pair coordinates Pd, facilitating oxidative addition and stabilizing transition states [1][2].

Cross-coupling Regioselectivity Pyridine reactivity

Hexafluoroisopropanol vs Hydroxymethyl: H-Bond Donor and Lipophilicity

The –C(CF₃)₂OH group is a well-established bioisostere for carboxylic acids and amides, offering both a strong hydrogen-bond donor (pKa ~7.9 for the target compound) and high lipophilicity (π ~+0.5–1.0 logP increment) compared to a –CH₂OH group (e.g., 6-bromo-3-pyridinemethanol) .

Hydrogen-bond donor Lipophilicity Bioisostere

6-Br vs 6-Cl Reactivity for Sequential Functionalization

The 6-bromo derivative (target compound) offers a significantly more labile C–X bond than the corresponding 6-chloro analog (2-(6-chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol) [1]. This enables selective Pd-catalyzed coupling at the Br site while retaining a Cl handle elsewhere in the molecule for subsequent orthogonal functionalization [2].

Halogen selectivity Orthogonal coupling Bromide vs chloride

Supplier Purity Benchmarking as a Procurement Criterion

Current commercial supply of the target compound from a major vendor (LeYan) specifies a minimum purity of 98% (by HPLC/GC) , whereas the 5-bromo regioisomer is commonly offered at 95% purity . This 3-percentage-point difference translates to a significantly lower impurity burden, reducing the risk of side-reactions in subsequent synthetic steps.

Purity threshold QC Building block

Optimal Application Scenarios


Late-Stage Diversification of Kinase Inhibitor Scaffolds

The 6-bromo handle permits regioselective Suzuki coupling under mild conditions (see Evidence Item 1), enabling introduction of aryl/heteroaryl groups at the pyridine C6 position while the hexafluoroisopropanol group mimics a carboxylic acid or amide pharmacophore [1]. This is particularly valuable for constructing ATP-competitive kinase inhibitors where the –C(CF₃)₂OH moiety engages the hinge region or DFG-motif aspartate.

Sequential Orthogonal Cross-Coupling for DEL Synthesis

The large reactivity gap between C–Br and C–Cl bonds (see Evidence Item 3) allows the 6-bromo compound to perform a first-stage Pd-coupling while a C–Cl substituent remains intact, then a second-stage coupling under stronger conditions [2]. This orthogonal strategy maximizes chemical diversity in DEL or parallel synthesis without intermediate protecting-group manipulations.

Fluorinated Bioisostere Fragment Merging in FBDD

The predicted pKa (7.88) and enhanced lipophilicity of the –C(CF₃)₂OH group (see Evidence Item 2) make the compound an ideal fragment-merging partner for optimizing H-bond strength and logP simultaneously [3]. It can replace less drug-like carboxylic acid motifs, reducing plasma protein binding and improving oral absorption potential.

Agrochemical Lead Optimization for Metabolic Stability

In crop protection chemistry, the electron-withdrawing hexafluoroisopropanol group shields the benzylic position from oxidative metabolism, prolonging half-life in planta [3]. The bromine serves as a versatile coupling point for introducing lipophilic tails that fine-tune cuticle penetration and target-site accumulation.

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